molecular formula C15H24N2O3 B15091055 [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester

[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester

Cat. No.: B15091055
M. Wt: 280.36 g/mol
InChI Key: XJRGXNIOJXDNID-UHFFFAOYSA-N
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Description

[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes an amino group, a phenoxy group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with a suitable carbamic acid derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group or the phenoxy group is replaced by other functional groups.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones or nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or alter protein function by modifying key amino acid residues. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester include:

  • [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid methyl ester
  • [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid ethyl ester
  • [3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid isopropyl ester

Uniqueness

What sets this compound apart from these similar compounds is its specific ester group, which can influence its reactivity, stability, and biological activity. The tert-butyl ester group provides steric hindrance, which can affect the compound’s interaction with enzymes and other biological molecules.

Properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

tert-butyl N-[3-(4-amino-3-methylphenoxy)propyl]carbamate

InChI

InChI=1S/C15H24N2O3/c1-11-10-12(6-7-13(11)16)19-9-5-8-17-14(18)20-15(2,3)4/h6-7,10H,5,8-9,16H2,1-4H3,(H,17,18)

InChI Key

XJRGXNIOJXDNID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCNC(=O)OC(C)(C)C)N

Origin of Product

United States

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